methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate
Description
Methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate is a synthetic small molecule featuring a pyridine-4-amido core substituted with a tetrahydropyran (oxan-4-yl)methoxy group and linked to a methyl benzoate ester.
Properties
IUPAC Name |
methyl 4-[[2-(oxan-4-ylmethoxy)pyridine-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-20(24)15-2-4-17(5-3-15)22-19(23)16-6-9-21-18(12-16)27-13-14-7-10-26-11-8-14/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHNXIFGAOBNQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate typically involves multiple steps:
Formation of Tetrahydropyran Derivative: The tetrahydropyran ring can be synthesized by hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Isonicotinamido Group Introduction: The isonicotinamido group is introduced through a coupling reaction between isonicotinic acid and the tetrahydropyran derivative.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Lactones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoates and tetrahydropyran derivatives.
Scientific Research Applications
Methyl 4-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyran ring and isonicotinamido group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
The following analysis compares methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate with structurally related compounds, focusing on synthesis, crystallography, and intermolecular interactions.
Quinoline-Piperazine-Benzoate Derivatives ()
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated analogs (C2–C7) share a benzoate ester and piperazine-linked quinoline core. Key differences include:
- Substituent Effects: The target compound replaces the quinoline-piperazine motif with a pyridine-4-amido group and oxan-4-ylmethoxy substituent.
- Synthesis : All compounds in were crystallized from ethyl acetate, yielding yellow/white solids. The target compound’s synthesis route (unreported) may differ due to its amide bond, which typically requires coupling reagents (e.g., EDC/HOBt).
- Characterization: Similarities include the use of $ ^1H $ NMR and HRMS for structural confirmation. However, the oxan-4-yl group in the target compound would produce distinct NMR signals (e.g., δ 3.5–4.0 ppm for tetrahydropyran protons) compared to the aryl-quinoline protons in C1–C7 .
Table 1: Substituent Comparison
Chloroquinoline-Based Ethers ()
Compounds like methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (I) and analogs exhibit ether-linked chloroquinoline and benzoate groups. Comparisons include:
- Crystallography: The target compound’s oxan-4-ylmethoxy group may disrupt coplanarity observed in ’s chloroquinoline ethers (e.g., near-coplanar non-H atoms in I–III). This could reduce π–π stacking efficiency, as seen in compound V of , where non-coplanar pyridine and quinoline units limit stacking .
- Intermolecular Interactions: highlights π–π stacking and C–H⋯O/N hydrogen bonds. The target compound’s amide group may introduce additional H-bond donors (N–H), enhancing supramolecular assembly compared to the ethers in , which rely on weaker interactions.
Table 2: Crystallographic Properties
| Compound | Space Group | Key Interactions | Planarity |
|---|---|---|---|
| Target Compound (Inferred) | — | Amide H-bonding + π–π | Non-coplanar (oxan) |
| I–III () | P21/n, Pbca | π–π stacking | Near-coplanar |
| V () | — | O–H⋯N + π–π | Non-coplanar |
Pyridinium-Benzoate Salts ()
Adducts like 4-methylpyridinium 2-carboxy-4,5-dichlorobenzoate share ionic interactions between pyridine and benzoate groups. Contrasts with the target compound include:
- Ionic vs. Covalent Linkage : The target compound’s methyl benzoate ester and amide bond are covalent, whereas ’s adducts are ionic salts. This difference impacts solubility; ionic adducts may have higher aqueous solubility than the target’s ester.
- Synthesis: uses methanol-water solvents for crystallization, while the target compound’s synthesis (if similar to ) may favor ethyl acetate.
Biological Activity
Methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoate moiety linked to a pyridine ring through an amide bond, with an oxan-4-yl methoxy substituent. The chemical structure can be represented as follows:
This structure is significant for its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Histone Deacetylases (HDACs) : The compound has been shown to selectively inhibit HDAC11, an enzyme involved in the regulation of gene expression. In vitro studies indicated an IC50 value of 3.5 µM for HDAC11, demonstrating its potential as an epigenetic modulator .
- Nicotinic Acetylcholine Receptors : The presence of the pyridine moiety suggests possible interactions with nicotinic receptors, which are crucial in neurotransmission and have implications in neurodegenerative diseases.
In Vitro Studies
| Target | IC50 Value (µM) | Selectivity |
|---|---|---|
| HDAC11 | 3.5 | Selective over other HDACs |
| Nicotinic Receptors | TBD | TBD |
These findings indicate that this compound may serve as a lead compound for the development of therapeutics targeting HDACs and nicotinic receptors.
Case Studies
- HDAC Inhibition : A study demonstrated that the compound exhibited approximately 85% inhibition of HDAC11 at a concentration of 10 µM, while showing minimal effects on other HDAC subtypes . This selectivity is crucial for minimizing side effects in therapeutic applications.
- Neuroprotective Effects : Preliminary data suggest that compounds with similar structures have shown neuroprotective effects in models of neurodegeneration, potentially due to their ability to modulate histone acetylation and gene expression involved in neuronal survival.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Oxan Ring : Enhances solubility and stability.
- Pyridine Moiety : Facilitates interaction with biological targets such as receptors and enzymes.
Research indicates that modifications to the methoxy group can significantly influence the compound's binding affinity and selectivity towards HDAC11 .
Q & A
Basic: What are the key synthetic steps and optimal reaction conditions for preparing methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate?
Methodological Answer:
The synthesis involves three critical stages:
Formation of the pyridine-4-amido core : Introduce the amide group via coupling reactions (e.g., EDC/HOBt-mediated amidation) between pyridine-4-carboxylic acid derivatives and the benzoate ester precursor .
Oxan-4-ylmethoxy group installation : Utilize nucleophilic substitution or Mitsunobu reactions to attach the oxan-4-ylmethoxy moiety to the pyridine ring. Reaction conditions (e.g., DMF as solvent, 60–80°C) must balance steric hindrance and yield .
Esterification : Protect the benzoic acid group using methyl esterification (e.g., methanol/H₂SO₄ reflux) early in the synthesis to avoid side reactions .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., Pd for coupling) and solvent polarity to improve yields (typically 50–75% for analogous compounds) .
Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to confirm the ester and amide linkages .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide) .
Advanced: How can computational modeling predict the compound’s biological interactions and guide SAR studies?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Focus on the oxan-4-ylmethoxy group’s role in hydrophobic interactions and the amide’s hydrogen-bonding potential .
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data from analogues. For example, bulkier oxane substituents may enhance membrane permeability .
- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to prioritize derivatives for synthesis .
Advanced: What strategies resolve low yields during the amidation step in the synthesis?
Methodological Answer:
- Coupling Reagent Selection : Replace EDC/HOBt with PyBOP or HATU to improve efficiency in polar aprotic solvents (e.g., DCM vs. DMF) .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hr conventional heating) while maintaining yields .
Advanced: How should researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures. Store samples at –20°C in anhydrous DMSO to prevent ester hydrolysis .
- pH-Dependent Stability : Use HPLC to monitor degradation in buffers (pH 1–13). The oxan-4-ylmethoxy group may hydrolyze under strongly acidic/basic conditions .
- Light Sensitivity : Perform accelerated degradation studies under UV/visible light. Amber vials are recommended for long-term storage .
Advanced: How can researchers design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications :
- Replace oxan-4-yl with smaller (tetrahydrofuran) or larger (azepane) heterocycles to probe steric effects .
- Substitute the methyl ester with ethyl or tert-butyl esters to evaluate lipophilicity’s impact on bioavailability .
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzoate ring to modulate electronic properties .
- Biological Testing : Screen derivatives against target assays (e.g., enzyme inhibition) and correlate results with computational predictions .
Advanced: How to address contradictory spectroscopic data during characterization?
Methodological Answer:
- Signal Assignment Conflicts :
- Mass Spec Anomalies : Re-run HRMS with internal calibration (e.g., sodium formate clusters) to verify molecular ion accuracy .
- Batch Variability : Ensure consistent purification (e.g., column chromatography vs. recrystallization) to eliminate impurities causing spectral noise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
